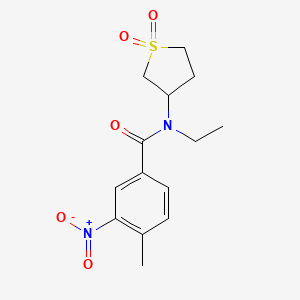

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide (CAS 898405-32-8) is a benzamide derivative characterized by a sulfone-containing tetrahydrothiophen ring (1,1-dioxidotetrahydrothiophen-3-yl) linked to an ethyl group and a nitro-substituted benzamide core. This compound belongs to a broader class of benzamide derivatives investigated for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c1-3-15(12-6-7-22(20,21)9-12)14(17)11-5-4-10(2)13(8-11)16(18)19/h4-5,8,12H,3,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPUFAWSYHDCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. The ring is then oxidized to introduce the sulfone group. Subsequent steps involve the introduction of the ethyl group and the nitrobenzamide moiety through various organic reactions, such as nucleophilic substitution and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide undergoes several types of chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications through reactions such as oxidation, reduction, and substitution. This versatility makes it an essential compound in organic synthesis and materials science.

Biology

In biological research, this compound is being investigated as a biochemical probe to study enzyme interactions. Its sulfone group can form strong interactions with active sites on enzymes, potentially modulating their activity. This property is particularly useful for elucidating the mechanisms of enzyme catalysis and inhibition.

Medicine

The compound has shown promise in medicinal chemistry for its potential therapeutic properties. Research indicates that it may possess anti-inflammatory and anticancer activities. Studies have demonstrated its effectiveness against various bacterial strains, suggesting antimicrobial properties that could be leveraged in developing new antibiotics.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have highlighted the compound's effectiveness against multiple bacterial strains by disrupting bacterial cell wall synthesis, leading to cell lysis. Comparative studies have shown that it has a broader spectrum of activity against resistant strains compared to known antibiotics.

Anti-inflammatory and Anticancer Properties

Preliminary findings suggest that the compound may exert anti-inflammatory effects and inhibit cancer cell proliferation. Further research is needed to elucidate these mechanisms and evaluate its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfone group can form strong interactions with active sites, while the nitrobenzamide moiety can participate in various biochemical pathways. These interactions can modulate the activity of target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Substituents on the Benzamide Ring

- Nitro vs. Amino Groups: The target compound’s 3-nitro group contrasts with analogs like 3-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (), where an amino group replaces the nitro.

- Methoxy and Halogen Substituents: Compounds such as N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (CAS 923216-66-4, ) feature halogenated or heterocyclic substituents. These modifications can enhance lipophilicity and metabolic stability compared to nitro or amino groups .

(b) N-Alkyl and N-Aryl Substituents

- The ethyl group in the target compound differs from bulkier substituents in analogs like N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide (CAS 620559-20-8, ), which includes a 4-isopropylbenzyl group. Larger N-substituents may sterically hinder molecular interactions but improve membrane permeability due to increased hydrophobicity .

Sulfone-Containing Moieties

The 1,1-dioxidotetrahydrothiophen-3-yl group is a common feature in several analogs (e.g., ). This sulfone group contributes to:

- Polarity and Solubility: Enhanced solubility in aqueous media compared to non-sulfonated analogs.

Pharmacological and Physicochemical Implications

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:

- Nitro Group Impact : The 3-nitro substitution may confer redox activity or serve as a hydrogen-bond acceptor, distinguishing it from electron-rich analogs.

- Ethyl vs. Arylalkyl Groups : Smaller N-ethyl substituents may favor faster metabolic clearance compared to bulkier groups like 4-isopropylbenzyl, which could prolong half-life .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide, with the CAS number 898405-34-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 326.37 g/mol. The structural features include a dioxidotetrahydrothiophene ring and a nitrobenzamide moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 898405-34-0 |

| Molecular Formula | C14H18N2O5S |

| Molecular Weight | 326.37 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

One study highlighted the compound's effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis. Comparative studies with known antibiotics showed that this compound had a broader spectrum of activity against resistant strains .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. It selectively inhibits cathepsin B, an enzyme implicated in tumor progression. In vitro studies demonstrated that it reduces cell invasion and migration in cancer models more effectively than existing treatments .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

1. Inhibition of Cathepsin B:

- Cathepsin B is involved in various tumorigenic processes. The compound binds to the active site of this enzyme, inhibiting its function and thereby reducing tumor cell invasiveness .

2. Antioxidant Activity:

- The dioxidotetrahydrothiophene structure contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, various concentrations of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating significant antibacterial activity .

Case Study 2: Anticancer Mechanism

A study on human colorectal cancer cells showed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves coupling a nitrobenzoyl chloride derivative with an amine-containing tetrahydrothiophene moiety. For example, analogous nitrobenzamide compounds are synthesized via amidation between 4-nitrobenzoyl chloride and substituted amines in dichloromethane, with triethylamine as a base to neutralize HCl byproducts . Key parameters include solvent choice (e.g., dichloromethane for solubility), temperature (room temperature to avoid side reactions), and stoichiometric control of reagents. Purification via chromatography (e.g., neutral Al₂O₃) ensures high purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- NMR : ¹H and ¹³C NMR are used to confirm the connectivity of the tetrahydrothiophene-dioxide, ethyl, and nitrobenzamide groups. For example, the nitro group’s deshielding effect on adjacent protons and carbons is diagnostic .

- Crystallography : Single-crystal X-ray diffraction (employing SHELX software) resolves bond lengths, angles, and stereochemistry. The 1,1-dioxidotetrahydrothiophen-3-yl group’s conformation (e.g., chair vs. boat) can be validated .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Methodology : Contradictions between NMR, MS, or IR data may arise from dynamic effects (e.g., rotational barriers in the amide bond) or impurities. Techniques include:

- Variable-temperature NMR to assess conformational flexibility .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula and rule out isobaric impurities .

- Computational modeling (e.g., DFT calculations) to predict NMR shifts and compare with experimental data .

Q. How does the 1,1-dioxidotetrahydrothiophen-3-yl group influence the compound’s reactivity and biological interactions?

- Methodology :

- Reactivity : The sulfone group (SO₂) is electron-withdrawing, enhancing the electrophilicity of adjacent carbons. This can be probed via nucleophilic substitution reactions (e.g., with thiols or amines) .

- Biological Activity : Molecular docking studies (using software like AutoDock) predict interactions with enzymes or receptors. For example, sulfone-containing analogs show affinity for targets like kinases or proteases due to hydrogen bonding with the SO₂ group .

Q. What in silico approaches predict the pharmacokinetic properties and toxicity profile of this compound?

- Methodology :

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate solubility, permeability (LogP), and cytochrome P450 interactions. The nitro group may raise red flags for mutagenicity, requiring further validation via Ames testing .

- QSAR Modeling : Quantitative structure-activity relationship models correlate structural features (e.g., nitro position, sulfone geometry) with biological activity or metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.